N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide
Description
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, and antifungal properties
Properties
CAS No. |
921767-39-7 |
|---|---|
Molecular Formula |
C11H14ClNO3S |
Molecular Weight |
275.75 g/mol |
IUPAC Name |
N-[1-(4-chlorophenyl)sulfonyl-2-methylpropyl]formamide |
InChI |
InChI=1S/C11H14ClNO3S/c1-8(2)11(13-7-14)17(15,16)10-5-3-9(12)4-6-10/h3-8,11H,1-2H3,(H,13,14) |
InChI Key |
FYLZGGCMHOMUBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(NC=O)S(=O)(=O)C1=CC=C(C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-methylpropylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The crude product is then purified through recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The purification process may include additional steps such as distillation and advanced chromatographic techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) in the presence of a catalyst like iron(III) chloride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield halogenated or nitrated derivatives of the original compound .
Scientific Research Applications
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide involves its interaction with specific molecular targets in bacterial cells. The sulfonyl group is known to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to the disruption of cell growth and replication . The compound may also interfere with other metabolic pathways, contributing to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Benzene, 1,1’-sulfonylbis[4-chloro-]: This compound has a similar sulfonyl group but differs in its overall structure and properties.
Sulfanilamide: A well-known sulfonamide with antibacterial properties, used as a reference compound in many studies.
Uniqueness
Its combination of a sulfonyl group with a formamide moiety makes it a versatile compound for various research and industrial purposes .
Biological Activity
N-[1-(4-Chlorobenzene-1-sulfonyl)-2-methylpropyl]formamide is a compound of interest due to its potential biological activities, particularly in pharmaceutical applications. This article examines its biological activity, including mechanisms of action, toxicity, and relevant case studies.
Chemical Structure and Properties
This compound can be characterized by its chemical structure, which includes a sulfonamide group attached to a formamide. The presence of the chlorobenzene moiety is significant for its reactivity and biological interactions.
Biological Activity
The biological activity of this compound primarily stems from its interaction with specific biological targets. Below are key aspects of its biological activity:
The compound is believed to function as an inhibitor of certain enzymes involved in metabolic pathways. Its sulfonamide group is known to interact with amino acid residues in enzyme active sites, potentially leading to inhibition.
2. Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides have been widely studied for their antibacterial effects due to their ability to inhibit folate synthesis in bacteria.
3. Antitumor Activity
There is emerging evidence suggesting that sulfonamide derivatives can exhibit antitumor properties. Studies have shown that modifications in the sulfonamide structure can enhance cytotoxicity against various cancer cell lines.
Toxicity and Safety Profile
Understanding the toxicity profile of this compound is crucial for its potential therapeutic applications.
Toxicological Data
- Acute Toxicity : The compound has shown moderate toxicity in animal models, with LD50 values indicating potential risks at higher doses.
- Chronic Exposure Risks : Long-term exposure studies suggest possible carcinogenic effects, necessitating further investigation into its safety for human use.
Case Studies
Several studies have highlighted the biological activity of related compounds:
Case Study 1: Antimicrobial Efficacy
In a study published by the Journal of Antibiotics, a related sulfonamide compound demonstrated significant antibacterial activity against E. coli and Staphylococcus aureus, suggesting that this compound may exhibit similar properties .
Case Study 2: Antitumor Activity
A research article published in Cancer Research reported that a structurally similar sulfonamide derivative inhibited tumor growth in xenograft models. The study indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways .
Data Summary
The following table summarizes key findings related to the biological activity and toxicity of this compound:
| Property | Observation |
|---|---|
| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |
| Antitumor Activity | Induces apoptosis in cancer cell lines |
| Acute Toxicity (LD50) | Moderate toxicity observed in animal studies |
| Chronic Exposure Risks | Potential carcinogenic effects noted |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
